molecular formula C16H12ClN5O2S B11975331 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11975331
M. Wt: 373.8 g/mol
InChI Key: HOKUCMSKHVCNNO-GIJQJNRQSA-N
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Description

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of bacteria, leading to cell lysis. Its anticancer activity may involve the induction of apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H12ClN5O2S

Molecular Weight

373.8 g/mol

IUPAC Name

4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12ClN5O2S/c1-10-4-2-3-5-13(10)15-19-20-16(25)21(15)18-9-11-8-12(22(23)24)6-7-14(11)17/h2-9H,1H3,(H,20,25)/b18-9+

InChI Key

HOKUCMSKHVCNNO-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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